Linker Length and Composition: Alkyl C4 vs. PEG-based and Shorter Alkyl Linkers
Pomalidomide 4'-alkylC4-azide incorporates a defined, rigid alkyl C4 linker connecting the CRBN ligand to the terminal azide group . This contrasts with common alternatives: Pomalidomide 4'-alkylC3-azide (linker length C3, MW 356.34 g/mol) and Pomalidomide 4'-alkylC2-azide (linker length C2, MW 342.31 g/mol) [1]. The difference in linker length (C4 vs. C3 vs. C2) and composition (alkyl vs. PEG) directly impacts the spatial arrangement of the E3 ligase and target protein, influencing ternary complex formation and degradation efficiency [2].
| Evidence Dimension | Linker Length (Carbon Chain Length) |
|---|---|
| Target Compound Data | C4 alkyl linker |
| Comparator Or Baseline | Pomalidomide 4'-alkylC3-azide (C3 alkyl) / Pomalidomide 4'-alkylC2-azide (C2 alkyl) |
| Quantified Difference | +1 carbon vs. C3 analog; +2 carbons vs. C2 analog |
| Conditions | Direct comparison of chemical structures from vendor databases. |
Why This Matters
Linker length and composition are critical determinants of PROTAC efficacy; substitution with a different linker introduces unknown variables in the degradation profile.
- [1] MedChemExpress. Pomalidomide 4'-alkylC3-azide (HY-139341). Product Page. View Source
- [2] Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by Small Molecules. Annual Review of Pharmacology and Toxicology, 57, 107-123. View Source
